molecular formula C16H27NO4 B15091817 (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid

(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid

Cat. No.: B15091817
M. Wt: 297.39 g/mol
InChI Key: VNYPFZHCEZGSEL-UHFFFAOYSA-N
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Description

(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a cyclopropyl group, and a tert-butoxycarbonyl-protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Final Coupling: The protected amine is then coupled with the cyclohexanecarboxylic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or cyclohexane ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl and cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, that are relevant to various diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropyl group may interact with hydrophobic pockets in proteins, while the cyclohexane ring provides structural stability. The tert-butoxycarbonyl-protected amine can be deprotected under physiological conditions, allowing the free amine to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid apart is its combination of a cyclopropyl group, a cyclohexane ring, and a tert-butoxycarbonyl-protected amine

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17(13-8-9-13)10-11-4-6-12(7-5-11)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19)

InChI Key

VNYPFZHCEZGSEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCC(CC1)C(=O)O)C2CC2

Origin of Product

United States

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